Phenyl 4-ethylcyclohexanecarboxylate
Description
Phenyl 4-ethylcyclohexanecarboxylate is an organic ester compound characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a phenyl ester moiety. Its molecular formula is C₁₅H₂₀O₂, with a molecular weight of 250.31 g/mol (for the trans-isomer) . The trans-configuration of the ethyl and ester groups on the cyclohexane ring is critical for its physicochemical behavior, particularly in applications such as liquid crystal materials . This compound is synthesized via esterification reactions, often involving trans-4-ethylcyclohexanecarboxylic acid and substituted phenols under catalytic conditions .
Properties
CAS No. |
91988-52-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
phenyl 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O2/c1-2-12-8-10-13(11-9-12)15(16)17-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
InChI Key |
LBJOYZZZPHPIGP-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenyl 4-ethylcyclohexanecarboxylate belongs to a family of cyclohexanecarboxylate esters with structural variations in substituents on either the cyclohexane ring or the phenyl group. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differences and Trends
Substituent Effects on Polarity and Stability: The fluoro-substituted analog (trans-4-fluorophenyl) exhibits increased polarity compared to the parent compound due to the electronegative fluorine atom, enhancing its suitability for liquid crystal (LC) matrices requiring high dielectric constants . Alkoxy-substituted derivatives (e.g., pentyloxy) improve thermal stability. For example, trans-4-(pentyloxy)this compound shows reduced degradation at elevated temperatures, critical for display technologies .
Impact of Biphenyl Moieties: The 4-cyanobiphenyl analog introduces a rigid biphenyl core with a cyano group, significantly increasing dielectric anisotropy (Δε) and enabling faster switching in LC devices .
Steric and Stereochemical Considerations :
- The trans-configuration of the ethyl group on the cyclohexane ring minimizes steric hindrance, favoring molecular alignment in LC phases. In contrast, cis-isomers are rarely reported due to unfavorable packing .
Synthetic Accessibility :
- Derivatives with simple substituents (e.g., ethoxy, pentyl) are synthesized via direct esterification, while biphenyl analogs require multi-step routes, including Suzuki coupling for biphenyl formation .
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